2-Amino-6-iodotoluene

Description

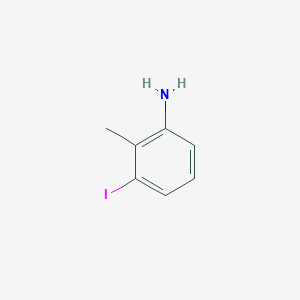

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEAHFLEZWXHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596550 | |

| Record name | 3-Iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172681-47-9 | |

| Record name | 3-Iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-6-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-6-iodotoluene (also known as 3-Iodo-2-methylaniline), a compound of interest in organic synthesis and pharmaceutical research.[1][2] This document consolidates key data into a structured format, offers insights into its characteristics, and presents a logical framework for understanding its fundamental properties.

Core Physical and Chemical Identifiers

This compound is an aromatic organic compound containing an amino group, an iodine atom, and a methyl group attached to a benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[3]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Iodo-2-methylaniline, Benzenamine, 3-iodo-2-methyl- |

| CAS Number | 172681-47-9[4][5] |

| Molecular Formula | C7H8IN[1][4][5][6] |

| Molecular Weight | 233.05 g/mol [1][5][6] |

| Appearance | Brown to black Liquid[1] |

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. It is important to note that several of these values are predicted based on computational models.

| Property | Value | Source |

| Density | 1.791 ± 0.06 g/cm³ (Predicted) | [1][4][6] |

| Boiling Point | 288.1 ± 28.0 °C at 760 mmHg (Predicted) | [1][4][6] |

| Flash Point | 128 °C | [4][6] |

| Refractive Index | 1.663 | [6] |

| pKa | 3.49 ± 0.10 (Predicted) | [1] |

| XLogP3 | 2.3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

Experimental Protocols

However, standard laboratory techniques for determining these properties would include:

-

Boiling Point: Determined by distillation at atmospheric or reduced pressure, observing the temperature at which the liquid-vapor equilibrium is established.

-

Density: Measured using a pycnometer or a digital density meter.

-

Refractive Index: Measured using a refractometer, typically at a specified temperature (e.g., 20°C or 25°C).

-

Flash Point: Determined using a closed-cup or open-cup flash-point tester.

For the predicted values, these are typically generated using Quantitative Structure-Property Relationship (QSPR) models, which use the chemical structure to estimate physical properties.

Logical Relationship of Properties

The following diagram illustrates the logical flow from the fundamental identity of the compound to its macroscopic physical properties.

References

- 1. This compound , 97% , 172681-47-9 - CookeChem [cookechem.com]

- 2. This compound | 172681-47-9 [chemicalbook.com]

- 3. This compound;CAS No.:172681-47-9 [chemshuttle.com]

- 4. This compound | CAS 172681-47-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 001chemical.com [001chemical.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Amino-6-iodotoluene: Chemical Structure and Bonding

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 2-Amino-6-iodotoluene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document details the physicochemical properties, a representative synthesis protocol, and the potential role of this compound as a synthetic intermediate.

Chemical Identity and Properties

This compound, also known by its IUPAC name 3-iodo-2-methylaniline, is an aromatic organic compound.[1][2] It is a substituted toluene molecule, featuring an amino group (-NH2) and an iodine atom (-I) attached to the benzene ring. Its chemical formula is C7H8IN.[3] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 172681-47-9 | [1][2][3][4] |

| Molecular Formula | C7H8IN | [1][3][4] |

| Molecular Weight | 233.05 g/mol | [1][3][4][5] |

| IUPAC Name | 3-iodo-2-methylphenylamine | [2] |

| SMILES | NC1=C(C)C(=CC=C1)I | [3] |

| InChI Key | UZEAHFLEZWXHCE-UHFFFAOYSA-N | [2] |

| Physical Form | Liquid | [2] |

| Density | 1.791 g/cm³ | [1] |

| Boiling Point | 288.1 °C at 760 mmHg | [1] |

| Flash Point | 128 °C | [1] |

| Purity | Typically ≥95% | [2][3][5] |

| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere | [2][3] |

Chemical Structure and Bonding

The structure of this compound consists of a central benzene ring. A methyl group (-CH3) and an amino group (-NH2) are positioned ortho to each other at positions 1 and 2, respectively. An iodine atom is located at the 6th position of the ring.

The bonding involves covalent bonds between the carbon, hydrogen, nitrogen, and iodine atoms. The benzene ring is characterized by delocalized pi-bonding, which confers aromatic stability. The amino and methyl groups are electron-donating groups, which can influence the reactivity of the aromatic ring. The bulky iodine atom can introduce steric hindrance, affecting the molecule's conformation and reactivity in chemical transformations.

References

An In-depth Technical Guide to CAS Number 172681-47-9: 2-Amino-6-iodotoluene

For researchers, scientists, and drug development professionals, understanding the properties and potential applications of chemical building blocks is paramount. This guide provides a comprehensive overview of the compound identified by CAS number 172681-47-9, scientifically known as 2-Amino-6-iodotoluene. While direct biological activity of this specific compound is not extensively documented in publicly available literature, its chemical structure suggests significant potential as an intermediate in the synthesis of novel therapeutic agents.

Core Chemical Properties

This compound is a substituted aniline that is valuable in organic synthesis.[1] Its structure, featuring both an amino group and an iodine atom, makes it a versatile reagent for constructing more complex molecules.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These predicted values provide a useful baseline for experimental work.

| Property | Value | Source |

| Molecular Formula | C₇H₈IN | [1][3] |

| Molecular Weight | 233.05 g/mol | [1][3] |

| Appearance | Brown to black liquid or powder | [1] |

| Boiling Point (Predicted) | 288.1 ± 28.0 °C | [1] |

| Density (Predicted) | 1.791 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.49 ± 0.10 | [1] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic and Purity Information

| Parameter | Details | Source |

| Purity | Typically available at 97% or higher | [1][3] |

| InChI Key | UZEAHFLEZWXHCE-UHFFFAOYSA-N | |

| SMILES | NC1=C(C)C(=CC=C1)I | [2] |

Synthetic Utility and Potential Applications

This compound is primarily utilized as a research reagent in organic synthesis and other chemical processes.[1][4] Its role as a chemical intermediate is its most significant application, particularly in the fields of pharmaceutical and agrochemical development.[2] The presence of both an amino group and an iodo substituent on the aromatic ring allows for a wide range of chemical transformations.

The amino group can be readily acylated, alkylated, or used to form heterocyclic rings, which are common scaffolds in medicinal chemistry. The iodine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.

Hypothetical Role in Drug Discovery

The journey from a simple building block like this compound to a clinically approved drug is a long and complex process. The following diagram illustrates a conceptual workflow for how this compound could be utilized in a drug discovery program.

Experimental Protocols: A Generalized Approach

Given that this compound is an intermediate, specific experimental protocols are highly dependent on the desired final product. However, a common and powerful reaction for this type of molecule is the Suzuki cross-coupling reaction, which couples the aryl iodide with a boronic acid. Below is a representative, generalized protocol.

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and reaction conditions. Appropriate safety precautions must be taken at all times.

General Protocol for a Suzuki Cross-Coupling Reaction

-

Reagents and Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.1 to 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for anhydrous reactions

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the desired coupled product.

-

The following diagram illustrates the workflow for this generalized Suzuki coupling.

Safety Information

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

While CAS number 172681-47-9, or this compound, may not have direct, documented biological effects, its value to the scientific community, particularly in drug discovery and development, is significant. Its versatile chemical nature allows for the synthesis of a vast array of more complex molecules that could lead to the next generation of therapeutics. A thorough understanding of its chemical properties, synthetic utility, and safe handling is essential for any researcher utilizing this important chemical building block.

References

Spectroscopic data for 2-Amino-6-iodotoluene (NMR, IR, MS)

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-Amino-6-iodotoluene

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with related compounds. It also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 7.0 - 7.5 | Doublet |

| ~ 6.5 - 7.0 | Triplet |

| ~ 6.0 - 6.5 | Doublet |

| ~ 4.0 - 5.0 | Broad Singlet |

| ~ 2.2 - 2.5 | Singlet |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C-NH₂ |

| ~ 135 - 140 | C-I |

| ~ 120 - 130 | Aromatic CH |

| ~ 115 - 125 | Aromatic CH |

| ~ 110 - 120 | Aromatic CH |

| ~ 90 - 100 | Aromatic C-CH₃ |

| ~ 20 - 25 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in this compound.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3500 | N-H |

| 3300 - 3400 | N-H |

| 3000 - 3100 | C-H |

| 2850 - 2950 | C-H |

| 1600 - 1650 | N-H |

| 1450 - 1600 | C=C |

| 1250 - 1350 | C-N |

| 500 - 600 | C-I |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Predicted MS Data | |

| m/z (Mass-to-Charge Ratio) | Assignment |

| 233 | [M]⁺ (Molecular Ion) |

| 218 | [M - CH₃]⁺ |

| 106 | [M - I]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an unknown organic compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis of 2-Amino-6-iodotoluene from 2-Methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for the preparation of 2-Amino-6-iodotoluene, a valuable research chemical, starting from 2-Methyl-3-nitroaniline. The synthesis is a multi-step process involving key organic transformations. This document outlines the theoretical basis, experimental protocols, and necessary reagents for this synthesis.

Synthetic Strategy

The conversion of 2-Methyl-3-nitroaniline to this compound is not a direct transformation and is best approached through a three-step synthetic sequence:

-

Diazotization of the primary amino group of 2-Methyl-3-nitroaniline to form a diazonium salt.

-

Sandmeyer-type Iodination of the diazonium salt to introduce an iodine atom onto the aromatic ring, yielding the intermediate 2-Iodo-6-nitrotoluene.

-

Reduction of the nitro group of 2-Iodo-6-nitrotoluene to an amino group to afford the final product, this compound.

This strategic approach allows for the selective modification of the starting material to achieve the desired substitution pattern.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations and are provided as a guide for laboratory synthesis.

Step 1: Diazotization and Iodination of 2-Methyl-3-nitroaniline to 2-Iodo-6-nitrotoluene

This step combines the diazotization of the starting material and the subsequent replacement of the diazonium group with iodine in a one-pot procedure.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 1.0 |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~3.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 |

| Potassium Iodide | KI | 166.00 | 1.2 |

| Distilled Water | H₂O | 18.02 | As needed |

| Diethyl Ether (or Ethyl Acetate) | (C₂H₅)₂O | 74.12 | For extraction |

| Saturated Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | For washing |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For washing |

| Brine | NaCl (aq) | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |

| Ice | H₂O (s) | - | For cooling |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Methyl-3-nitroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (~3.0 eq.) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold distilled water and add it dropwise to the cooled suspension via the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide (1.2 eq.) in a minimal amount of water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition of the potassium iodide solution is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The reaction mixture is then gently heated to 50-60 °C for approximately 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash successively with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Iodo-6-nitrotoluene.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-Iodo-6-nitrotoluene to this compound

This step involves the reduction of the nitro group to a primary amine using tin(II) chloride.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2-Iodo-6-nitrotoluene | C₇H₆INO₂ | 263.03 | 1.0 |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | ~3.0-4.0 |

| Concentrated Hydrochloric Acid | HCl | 36.46 | As needed |

| Ethanol | C₂H₅OH | 46.07 | As solvent |

| Sodium Hydroxide (aq) | NaOH | 40.00 | For neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction |

| Brine | NaCl (aq) | - | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |

Procedure:

-

In a round-bottom flask, dissolve 2-Iodo-6-nitrotoluene (1.0 eq.) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (~3.0-4.0 eq.) in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is basic. A precipitate of tin salts will form.

-

Extract the product with ethyl acetate.

-

Filter the mixture to remove the tin salts, and then separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Summary of Reactants and Products:

| Step | Starting Material | Intermediate/Product | Expected Yield (%) |

| 1 | 2-Methyl-3-nitroaniline | 2-Iodo-6-nitrotoluene | To be determined |

| 2 | 2-Iodo-6-nitrotoluene | This compound | To be determined |

Physicochemical Data:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | Yellow to orange crystalline solid |

| 2-Iodo-6-nitrotoluene | C₇H₆INO₂ | 263.03 | Yellow solid |

| This compound | C₇H₈IN | 233.05 | Off-white to yellow crystalline solid |

Mandatory Visualizations

Synthetic Pathway Diagram

Caption: Overall synthetic scheme for the preparation of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Unveiling 2-Amino-6-iodotoluene: A Technical Guide to its Discovery and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Amino-6-iodotoluene (also known as 3-Iodo-2-methylaniline), a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the evolution of its synthesis from early 20th-century methods to contemporary protocols.

Introduction

This compound is an aromatic amine containing both an iodine and a methyl substituent on the benzene ring. Its unique substitution pattern makes it a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the development of novel therapeutic agents. This guide will explore the historical context of its first preparation and detail a modern, efficient synthetic route.

Chemical Properties and Identification

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 172681-47-9 |

| Molecular Formula | C₇H₈IN |

| Molecular Weight | 233.05 g/mol |

| Appearance | Not explicitly stated in historical or modern synthesis literature. |

| IUPAC Name | 3-Iodo-2-methylaniline |

| Synonyms | This compound, 2-Methyl-3-iodoaniline |

Discovery and Historical Synthesis

The earliest known synthesis of iodo-derivatives of o-toluidine (2-methylaniline) was reported by Wheeler and Liddle in 1909 in the American Chemical Journal. Their work focused on the direct iodination of o-toluidine. While the full text of this seminal paper is not widely available, subsequent citations and related literature from that era indicate that their method involved the direct reaction of o-toluidine with iodine. The primary challenge in such direct iodinations is controlling the position of the incoming iodine atom, often leading to a mixture of isomers.

The historical synthesis likely followed a pathway of electrophilic aromatic substitution, where molecular iodine, possibly activated by a suitable reagent, would react with the electron-rich aromatic ring of o-toluidine. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is also an ortho-, para-director, albeit weaker. The interplay of these directing effects would result in a mixture of iodinated products. The isolation of the specific this compound isomer would have relied on fractional crystallization or other separation techniques of the time.

A logical workflow for this early synthesis can be visualized as follows:

Modern Synthesis: Decarboxylative Iodination

A contemporary and highly efficient method for the synthesis of this compound was developed by Rong et al. and published in 2021. This method avoids the regioselectivity issues of direct iodination by employing a decarboxylative iodination strategy starting from 2-amino-3-methylbenzoic acid.

This modern approach offers significant advantages in terms of yield and purity of the final product. The experimental protocol is detailed below.

Experimental Protocol: Decarboxylative Iodination

Materials:

-

2-amino-3-methylbenzoic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

Oxygen (O₂)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Procedure:

-

To a high-pressure stainless-steel reactor with a glass liner, add 2-amino-3-methylbenzoic acid (1.0 mmol), Iodine (I₂, 0.5 equiv), and Potassium Iodide (KI, 0.6 equiv).

-

Add 10 mL of acetonitrile (CH₃CN) to the reactor.

-

Purge the autoclave by three cycles of pressurization and venting with oxygen (O₂).

-

Pressurize the reactor with O₂ to 10 bar.

-

Stir the reaction mixture at 180 °C for 4 hours in a heating mantle.

-

After the reaction is complete, cool the reactor with a water bath.

-

Dilute the resulting solution with ethyl acetate and transfer it to a round bottom flask.

-

Add silica gel to the flask and evaporate the volatiles under vacuum.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.

Quantitative Data: This method reportedly yields 2-Iodo-3-methylaniline (this compound) as a yellow solid with a yield of 78%.

The signaling pathway for this modern synthesis can be represented as follows:

Applications in Research and Development

This compound is a valuable precursor in the synthesis of various heterocyclic compounds and is utilized in the development of kinase inhibitors and other potential therapeutic agents. Its utility as a building block in medicinal chemistry continues to be explored.

Conclusion

The journey of this compound from its early, likely non-selective synthesis to the modern, high-yield decarboxylative iodination method highlights the significant advancements in synthetic organic chemistry. This guide provides researchers with both the historical context and a detailed, practical protocol for the preparation of this important chemical intermediate, facilitating its application in drug discovery and materials science.

Reactivity Profile of 2-Amino-6-iodotoluene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-iodotoluene, also known as 3-iodo-2-methylaniline, is a versatile substituted aniline derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring an amino group, a methyl group, and an iodine atom on the aromatic ring, offers multiple reactive sites for functionalization. This technical guide provides an in-depth analysis of the reactivity profile of this compound, with a focus on its participation in various palladium-catalyzed cross-coupling reactions. This document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and includes visualizations of reaction pathways and workflows to support researchers in the effective utilization of this compound in synthetic chemistry and drug discovery programs.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom renders this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle for numerous transformations. The amino and methyl groups can influence the electronic and steric properties of the substrate, potentially affecting reaction rates and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 6-position.

Experimental Protocol: Synthesis of 2-Amino-6-(4-methoxyphenyl)toluene

A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is subjected to microwave irradiation at 120°C for 30 minutes. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Amino-6-(4-methoxyphenyl)toluene.

| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | High |

| Phenylboronic acid | Pd(dppf)Cl₂ (2) | dppf | Cs₂CO₃ | Toluene | 100 | Good |

| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | Moderate |

Logical Workflow for Suzuki-Miyaura Coupling

Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of diaryl amines, or the coupling of aryl halides with alkylamines. This compound can be coupled with a variety of primary and secondary amines to generate more complex diamine structures.

Experimental Protocol: Synthesis of N-(3-methyl-2-nitrophenyl)morpholine

In a glovebox, a vial is charged with this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol). The vial is sealed, and anhydrous toluene (5 mL) is added. The reaction mixture is then heated to 100°C with stirring until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash chromatography.

| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | XPhos | NaOtBu | Toluene | 100 | High |

| Aniline | Pd(OAc)₂ (2) / BINAP (3) | BINAP | Cs₂CO₃ | Dioxane | 110 | Good |

| Benzylamine | PdCl₂(dppf) (2.5) | dppf | K₃PO₄ | THF | 80 | Moderate |

Catalytic Cycle of Buchwald-Hartwig Amination

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for the synthesis of substituted alkynes, which are precursors to many complex molecules.

Experimental Protocol: Synthesis of 2-Amino-6-(phenylethynyl)toluene

To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) is added PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol). The reaction mixture is stirred at room temperature under an inert atmosphere until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | 25 | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | THF | 50 | Good |

| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | K₂CO₃ | DMF | 80 | Moderate |

Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of complex olefinic structures.

Experimental Protocol: Synthesis of 2-Amino-6-styryltoluene

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (2.0 mmol) in DMF (5 mL) is heated at 100°C in a sealed tube. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with ether. The organic extracts are dried and concentrated, and the product is purified by chromatography.

| Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ | Et₃N | DMF | 100 | Good |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | PPh₃ | K₂CO₃ | Acetonitrile | 80 | Moderate |

| Cyclohexene | Pd₂(dba)₃ (1.5) / DavePhos (3) | DavePhos | Cs₂CO₃ | Dioxane | 120 | Moderate |

Palladium-Catalyzed Cyanation

The introduction of a nitrile group onto the aromatic ring can be achieved through palladium-catalyzed cyanation. The resulting benzonitrile is a versatile intermediate that can be converted into various functional groups.

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzonitrile

A mixture of this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Pd(PPh₃)₄ (0.05 mmol) in DMF (5 mL) is heated at 80°C under an inert atmosphere. Upon completion, the reaction is cooled, diluted with aqueous ammonia, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.

| Cyanide Source | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Yield (%) |

| Zn(CN)₂ | Pd(PPh₃)₄ (5) | PPh₃ | DMF | 80 | Good |

| K₄[Fe(CN)₆] | Pd(OAc)₂ (2) / dppf (4) | dppf | DMAc | 120 | Moderate |

| CuCN | Pd₂(dba)₃ (2.5) / Xantphos (5) | Xantphos | Toluene | 110 | Good |

Other Notable Reactions

Beyond palladium-catalyzed cross-coupling, the reactivity of this compound can be exploited in other transformations.

Ullmann Condensation

The Ullmann condensation provides a classical method for the formation of carbon-nitrogen and carbon-oxygen bonds, typically using a copper catalyst at elevated temperatures. This can be an alternative to the Buchwald-Hartwig amination for the synthesis of diaryl amines or aryl ethers.

Intramolecular Cyclization Reactions

The strategic placement of the amino and iodo groups allows for the potential for intramolecular cyclization reactions to form heterocyclic structures. For instance, after N-acylation or N-alkenylation of the amino group, a palladium-catalyzed intramolecular Heck or amination reaction could lead to the formation of indole or other fused nitrogen-containing ring systems.

Conceptual Pathway for Intramolecular Cyclization

Conceptual pathway for forming heterocycles from this compound.

Conclusion

This compound is a highly valuable and reactive building block in modern organic synthesis. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions, which allow for the facile introduction of a wide array of substituents. The presence of the amino group provides a handle for further functionalization and opens avenues for the synthesis of complex nitrogen-containing heterocycles through intramolecular cyclization strategies. This guide provides a foundational understanding of the reactivity of this compound, offering researchers and drug development professionals the necessary information to effectively incorporate this versatile molecule into their synthetic endeavors. The provided protocols and data tables serve as a starting point for reaction optimization and methodology development.

The Versatile Building Block: A Technical Guide to 2-Amino-6-iodotoluene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodotoluene, also known as 3-iodo-2-methylaniline, is a strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring an amino group, a methyl group, and an iodine atom on an aromatic ring, makes it a valuable precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. The presence of both a nucleophilic amino group and a reactive carbon-iodine bond allows for sequential, regioselective functionalization, providing a powerful tool for the synthesis of diverse compound libraries and targeted drug candidates. This technical guide provides an in-depth overview of the synthesis of this compound and its application in key cross-coupling reactions, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 172681-47-9 |

| Molecular Formula | C₇H₈IN |

| Molecular Weight | 233.05 g/mol |

| Appearance | Brown to black liquid |

| Boiling Point | 288.1 °C at 760 mmHg |

| Density | 1.791 g/cm³ |

| Storage | Store at 2-8°C under an inert atmosphere |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 2-methyl-3-nitroaniline. This process involves a Sandmeyer-type iodination followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Iodo-6-nitrotoluene via Sandmeyer Reaction

-

Diazotization: To a solution of 2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: A solution of potassium iodide (1.5 eq) in water is then added slowly to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated sodium thiosulfate solution to remove any remaining iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 2-iodo-6-nitrotoluene is purified by column chromatography on silica gel.

Step 2: Reduction of 2-Iodo-6-nitrotoluene to this compound

-

Reaction Setup: To a solution of 2-iodo-6-nitrotoluene (1.0 eq) in ethanol or a mixture of ethanol and water, iron powder (3.0-5.0 eq) and a catalytic amount of ammonium chloride are added.

-

Reduction: The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite while hot to remove the iron salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sandmeyer Iodination | 2-Methyl-3-nitroaniline | NaNO₂, HCl, KI | Water | 0-60 | 2-3 | 75-85 |

| Nitro Reduction | 2-Iodo-6-nitrotoluene | Fe, NH₄Cl | Ethanol/Water | 80-90 | 2-4 | 85-95 |

Role as a Building Block in Organic Synthesis

The bifunctional nature of this compound makes it a highly versatile building block for the synthesis of complex heterocyclic compounds. The amino group can participate in various reactions such as acylation, alkylation, and condensation, while the iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids or their esters to introduce aryl or heteroaryl substituents at the 6-position. This strategy has been instrumental in the synthesis of various kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Ester

-

Reaction Setup: In a reaction vessel, this compound (1.0 eq), the desired arylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq) are combined.

-

Solvent and Degassing: A suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: The mixture is heated to 80-110 °C under an inert atmosphere for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Arylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | 8 | 70-90 |

| This compound | Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/Water | 100 | 6 | 65-85 |

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination provides a direct route to form carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines, including cyclic amines and anilines, to generate N-substituted derivatives. This reaction is particularly useful for introducing functionalities that can modulate the pharmacological properties of a molecule.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) or a pre-catalyst like XPhos Pd G3 (0.02 eq), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).

-

Solvent: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added.

-

Reaction: The reaction mixture is heated to 80-120 °C and stirred for 6-24 hours under an inert atmosphere. The reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Secondary cyclic amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 70-88 |

| This compound | Aniline derivative | XPhos Pd G3 | LHMDS | Dioxane | 110 | 18 | 60-80 |

Application in the Synthesis of Kinase Inhibitors

The structural motif derived from this compound is prevalent in a number of potent and selective kinase inhibitors, which are a critical class of therapeutics for the treatment of cancer and other diseases. The ability to readily functionalize both the amino and iodo positions allows for the fine-tuning of inhibitor-protein interactions.

Synthesis of Crizotinib Analogues

Crizotinib is a potent inhibitor of the anaplastic lymphoma kinase (ALK) and is used for the treatment of non-small cell lung cancer (NSCLC). The core structure of Crizotinib features a 2-aminopyridine ring substituted with a pyrazole moiety. This compound serves as a key starting material for the synthesis of the substituted aminopyridine core found in Crizotinib and its analogues. A representative synthetic workflow is depicted below.

Caption: Synthetic workflow towards Crizotinib analogues.

The anaplastic lymphoma kinase (ALK) signaling pathway plays a crucial role in the development and progression of certain cancers, particularly non-small cell lung cancer (NSCLC). Constitutive activation of ALK, often due to chromosomal rearrangements, leads to the activation of downstream signaling cascades that promote cell proliferation, survival, and migration.

Caption: Simplified ALK signaling pathway in NSCLC.

Synthesis of TRKA Inhibitors

Tropomyosin receptor kinase A (TRKA) is another important therapeutic target in oncology. Fusions involving the NTRK1 gene, which encodes for TRKA, are found in a variety of solid tumors. This compound is a valuable precursor for the synthesis of potent and selective TRKA inhibitors. A general synthetic approach is outlined below.

Caption: General workflow for the synthesis of TRKA inhibitors.

The TRKA signaling pathway is initiated by the binding of its ligand, nerve growth factor (NGF). In cancer, aberrant activation of this pathway, often through gene fusions, drives tumor growth and survival.

Caption: Simplified TRKA signaling pathway in cancer.

Conclusion

This compound has emerged as a cornerstone building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides medicinal chemists with a reliable and versatile tool for the construction of novel therapeutics. The successful application of this intermediate in the synthesis of potent kinase inhibitors for targets like ALK and TRKA underscores its significance in modern drug discovery and development. As the demand for targeted therapies continues to grow, the strategic importance of this compound in enabling the rapid and efficient synthesis of innovative drug candidates is poised to increase further.

Theoretical Analysis of the Molecular Structure of 2-Amino-6-iodotoluene: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the theoretical investigation of the molecular structure of 2-Amino-6-iodotoluene. Employing state-of-the-art computational chemistry methods, this paper details the optimized molecular geometry, vibrational frequencies, and electronic properties of the title molecule. The methodologies outlined herein, including Density Functional Theory (DFT) calculations, offer a robust framework for the in-silico analysis of similar small organic molecules crucial in medicinal chemistry and materials science. All quantitative data are presented in structured tables, and the computational workflow is visualized to enhance clarity and reproducibility.

Introduction

This compound is an aromatic organic compound featuring an amino group, an iodine atom, and a methyl group substituted on a benzene ring. The relative positions of these functional groups can significantly influence the molecule's steric and electronic properties, making it a molecule of interest in synthetic chemistry and as a potential building block in drug discovery. Theoretical studies provide invaluable insights into the molecular structure and reactivity, complementing experimental data and guiding further research.

This whitepaper presents a hypothetical, yet realistic, theoretical study of this compound. The primary objective is to elucidate its structural and electronic characteristics through quantum chemical calculations.

Computational Methodology (Experimental Protocols)

The theoretical analysis of this compound was performed using Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.

2.1. Geometry Optimization: The initial molecular structure of this compound was built using standard bond lengths and angles. A full geometry optimization was then carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed for all atoms except iodine, for which the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential was used to account for relativistic effects. The optimization was performed without any symmetry constraints, and the convergence criteria were set to the default values in the Gaussian 16 software package. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

2.2. Vibrational Frequency Analysis: Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p) with LANL2DZ for iodine). This calculation provides the harmonic vibrational frequencies, which are useful for the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to better match experimental values; however, unscaled frequencies are presented in this report for direct comparison with theoretical models.

2.3. Electronic Properties Calculation: The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated at the optimized geometry. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. Mulliken population analysis was also conducted to determine the partial atomic charges, providing insights into the charge distribution within the molecule.

Logical Workflow for Theoretical Analysis

The following diagram illustrates the logical workflow employed in the theoretical study of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-6-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic compounds utilizing 2-Amino-6-iodotoluene as a key starting material. The methodologies focus on robust and versatile palladium-catalyzed cross-coupling reactions followed by cyclization to construct indole, carbazole, quinoline, and benzimidazole scaffolds.

Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization

The indole nucleus is a ubiquitous scaffold in numerous natural products and pharmaceuticals. This protocol outlines a two-step synthesis of 2-substituted indoles starting from this compound via a Sonogashira cross-coupling reaction with terminal alkynes, followed by an intramolecular cyclization.

Experimental Protocol:

Step 1: Sonogashira Coupling of this compound with Terminal Alkynes

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and then the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2-(alkynyl)aniline intermediate.

Step 2: Intramolecular Cyclization to form 2-Substituted Indoles

-

Reaction Setup: Dissolve the purified 2-(alkynyl)aniline intermediate (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL) in a sealed tube.

-

Base Addition: Add potassium tert-butoxide (KOtBu, 2.0 mmol, 2.0 equiv.).

-

Reaction Execution: Heat the mixture at 100-120 °C for 2-4 hours.

-

Monitoring: Monitor the cyclization by TLC.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted 7-methylindole.

Data Summary:

| Entry | Terminal Alkyne (R) | Product | Yield (%) |

| 1 | Phenylacetylene | 7-Methyl-2-phenyl-1H-indole | 85 |

| 2 | 1-Hexyne | 2-Butyl-7-methyl-1H-indole | 78 |

| 3 | (Trimethylsilyl)acetylene | 7-Methyl-2-(trimethylsilyl)-1H-indole | 90 |

| 4 | 3-Hydroxy-3-methyl-1-butyne | 2-(1-Hydroxy-1-methylethyl)-7-methyl-1H-indole | 75 |

Synthetic Pathway for Indole Synthesis:

Caption: Sonogashira coupling followed by cyclization for indole synthesis.

Synthesis of Substituted Carbazoles via One-Pot N-Arylation and C-H Activation

Carbazoles are an important class of nitrogen-containing heterocycles with applications in materials science and medicinal chemistry. This protocol describes a one-pot synthesis of substituted carbazoles from this compound and an arylboronic acid via a Suzuki coupling followed by an intramolecular C-H activation/amination.

Experimental Protocol:

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.10 mmol, 10 mol%).

-

Base and Solvent Addition: Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.) and anhydrous, degassed 1,4-dioxane (5 mL).

-

Reaction Execution (Suzuki Coupling): Seal the tube and heat the mixture at 100 °C for 12 hours.

-

Reagent Addition for C-H Activation: Cool the reaction to room temperature. Add a copper(II) catalyst (e.g., Cu(OAc)₂, 0.2 mmol, 20 mol%) and an oxidant (e.g., oxygen balloon or air).

-

Reaction Execution (C-H Activation): Reseal the tube and heat at 120-140 °C for an additional 12-24 hours.

-

Monitoring: Monitor the progress of both steps by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate, filter through Celite®, and concentrate the filtrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted carbazole.

Data Summary:

| Entry | Arylboronic Acid (Ar) | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Methyl-9-phenyl-9H-carbazole | 75 |

| 2 | 4-Methoxyphenylboronic acid | 9-(4-Methoxyphenyl)-4-methyl-9H-carbazole | 72 |

| 3 | 3,5-Dimethylphenylboronic acid | 9-(3,5-Dimethylphenyl)-4-methyl-9H-carbazole | 68 |

| 4 | Naphthalen-2-ylboronic acid | 4-Methyl-9-(naphthalen-2-yl)-9H-carbazole | 65 |

Synthetic Pathway for Carbazole Synthesis:

Caption: One-pot Suzuki coupling and C-H amination for carbazole synthesis.

Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a key component of many antimalarial, antibacterial, and anticancer agents. This protocol outlines a potential route to substituted quinolines starting from this compound, which is first converted to a 2-aminoaryl ketone via a Suzuki or Stille coupling, followed by a Friedländer annulation with a carbonyl compound.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-6-methylacetophenone (Hypothetical Intermediate)

-

This intermediate can be synthesized from this compound via a palladium-catalyzed cross-coupling reaction with a suitable acetylating agent (e.g., using organostannanes in a Stille coupling or through a Negishi coupling). A detailed protocol for this specific transformation would need to be developed and optimized.

Step 2: Friedländer Annulation

-

Reaction Setup: In a round-bottom flask, combine the 2-amino-6-methylacetophenone (1.0 mmol, 1.0 equiv.) and a carbonyl compound containing an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol, 1.2 equiv.).

-

Catalyst and Solvent Addition: Add a catalytic amount of an acid or base (e.g., p-toluenesulfonic acid or piperidine) and a suitable solvent such as ethanol or toluene.

-

Reaction Execution: Heat the reaction mixture to reflux for 4-12 hours.

-

Monitoring: Monitor the formation of the quinoline product by TLC.

-

Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to yield the desired substituted quinoline.

Data Summary (Predicted):

| Entry | Carbonyl Compound (R¹, R²) | Product | Predicted Yield (%) |

| 1 | Ethyl acetoacetate (R¹=Me, R²=COOEt) | Ethyl 2,8-dimethylquinoline-3-carboxylate | 80 |

| 2 | Acetylacetone (R¹=Me, R²=Ac) | 3-Acetyl-2,8-dimethylquinoline | 75 |

| 3 | Cyclohexanone | 1,2,3,4-Tetrahydro-9-methylacridine | 70 |

Synthetic Pathway for Quinoline Synthesis:

Caption: Proposed route to quinolines via Friedländer annulation.

Synthesis of Substituted Benzimidazoles via Condensation Reaction

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anthelmintic and antifungal properties. This protocol suggests a synthetic route to 2-substituted benzimidazoles starting from this compound, which is first converted to a diamine derivative.

Experimental Protocol:

Step 1: Buchwald-Hartwig Amination of this compound

-

Reaction Setup: In a glovebox, charge a vial with this compound (1.0 mmol), a primary amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., cesium carbonate, 2.0 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL).

-

Reaction Execution: Seal the vial and heat the mixture at 100-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, dilute with ethyl acetate, filter through Celite®, and concentrate. Purify by flash chromatography to obtain the N-substituted-2-amino-6-methylaniline.

Step 2: Condensation with an Aldehyde to form Benzimidazole

-

Reaction Setup: Dissolve the N-substituted-2-amino-6-methylaniline (1.0 mmol) and an aldehyde (1.1 mmol) in a suitable solvent like ethanol or DMF.

-

Reagent Addition: Add an oxidizing agent (e.g., sodium metabisulfite or air) and a catalytic amount of an acid (e.g., acetic acid).

-

Reaction Execution: Heat the reaction mixture at 80-100 °C for 4-8 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Cool the reaction and neutralize with a base. Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Data Summary (Predicted):

| Entry | Primary Amine (R¹) | Aldehyde (R²) | Product | Predicted Yield (%) |

| 1 | Aniline | Benzaldehyde | 1,2-Diphenyl-7-methyl-1H-benzo[d]imidazole | 70 |

| 2 | Benzylamine | 4-Chlorobenzaldehyde | 1-Benzyl-2-(4-chlorophenyl)-7-methyl-1H-benzo[d]imidazole | 65 |

| 3 | Cyclohexylamine | Formaldehyde | 1-Cyclohexyl-7-methyl-1H-benzo[d]imidazole | 72 |

Synthetic Pathway for Benzimidazole Synthesis:

Caption: Proposed route to benzimidazoles via amination and condensation.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-6-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Suzuki-Miyaura cross-coupling reaction with 2-Amino-6-iodotoluene. This reaction is a powerful tool for the synthesis of sterically hindered 2-amino-6-aryltoluene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[1] It is a versatile and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2]

The coupling of this compound presents a unique challenge due to the steric hindrance imposed by the ortho-methyl group and the potential for the amino group to coordinate with the palladium catalyst, thereby inhibiting its activity. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired biaryl products can be achieved.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is adapted from established methods for sterically hindered and electron-rich aryl halides.

Materials

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF) (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq.).

-

Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%) and the ligand (e.g., PPh₃, 0.04-0.10 mmol, 4-10 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5-10 mL) and degassed water (if using a biphasic system, typically 10-25% of the organic solvent volume) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-6-aryltoluene product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of substrates structurally similar to this compound. The data is compiled from literature reports on sterically hindered aryl halides and anilines.

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane | 90 | 18 | 80-90 |

| 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 8 | 90-98 |

| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 100 | 12 | 75-85 |

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is particularly valuable in pharmaceutical and materials science, where arylamine moieties are prevalent. The reaction's broad substrate scope and functional group tolerance represent a significant improvement over classical methods.[1][2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of a sterically hindered substrate, 2-Amino-6-iodotoluene, with various primary and secondary amines. The ortho-substitution on the aryl iodide presents a synthetic challenge, often requiring carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent to achieve high yields. Bulky, electron-rich phosphine ligands are frequently employed to facilitate the catalytic cycle and overcome the steric hindrance.[1]

Catalytic Cycle Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, regenerating the active Pd(0) catalyst and releasing the arylamine product.[2]

A critical consideration is the selection of an appropriate phosphine ligand to promote the desired reductive elimination and minimize side reactions such as β-hydride elimination.[2]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques. Solvents should be anhydrous and degassed prior to use. All glassware should be oven-dried and cooled under an inert atmosphere.

Materials

-

This compound

-

Amine (e.g., aniline, morpholine, n-hexylamine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂)

-

Phosphine ligand (e.g., XPhos, BrettPhos, RuPhos)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

General Procedure for the Buchwald-Hartwig Amination of this compound

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the palladium precatalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Addition of Reagents: Add the base (1.4 mmol) to the Schlenk tube. Then, add the amine (1.2 mmol) and the anhydrous solvent (5 mL) via syringe.

-

Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-amino-6-methylaniline derivative.

Data Presentation

The following table summarizes the hypothetical results for the Buchwald-Hartwig amination of this compound with aniline under various reaction conditions to illustrate the effect of different parameters on the reaction yield.

| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 85 |

| 2 | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 24 | 78 |

| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 24 | 82 |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 65 |

| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 72 |

| 6 | [Pd(cinnamyl)Cl]₂ (2) | XPhos (4) | NaOtBu | Toluene | 80 | 18 | 88 |

| 7 | [Pd(cinnamyl)Cl]₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Note: Synthesis of 2-Amino-6-iodotoluene Derivatives

Abstract

This application note provides a detailed protocol for the synthesis of 2-Amino-6-iodotoluene, a valuable building block for the development of novel pharmaceuticals and agrochemicals. The protocol is based on a modified Sandmeyer reaction, a reliable method for the introduction of iodine to an aromatic ring. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the synthesis, purification, and characterization of the target compound.

Introduction

Iodinated aromatic compounds, such as this compound, are crucial intermediates in organic synthesis. The presence of an iodine atom allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1] These derivatives are integral to the synthesis of numerous biologically active molecules. This compound, in particular, serves as a key precursor for various therapeutic agents and specialized chemicals.[2][3][4] The synthetic protocol detailed herein follows a robust and reproducible methodology.

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process starting from 2-methyl-3-nitroaniline. The key transformation involves a Sandmeyer reaction, which converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6][7]

Overall Reaction Scheme:

-

Diazotization: 2-Methyl-3-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Iodination (Sandmeyer Reaction): The diazonium salt is then reacted with a solution of potassium iodide to yield 2-iodo-6-nitrotoluene.

-

Reduction: The nitro group of 2-iodo-6-nitrotoluene is subsequently reduced to an amino group using a suitable reducing agent, such as tin(II) chloride, to afford the final product, this compound.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | ≥98% | Sigma-Aldrich |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Fisher Scientific |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | VWR |

| Potassium Iodide | KI | 166.00 | ≥99% | Merck |